NOS Inhibition: 4-Chloro Indazoles Are Active — 6-Methoxy Indazoles Are Not
While no direct NOS IC₅₀ has been published for the target compound itself, class‑level SAR data demonstrate a clear functional divergence between its two substituent motifs. 4‑Halo‑substituted indazoles, including 4‑chloro derivatives, are recognized as potent nNOS inhibitors [1]. In stark contrast, 6‑methoxyindazole is reported as 'almost inactive against all three NOS isoforms' [2]. The parent 1H‑indazol‑3‑ol scaffold is also essentially inactive, with an nNOS IC₅₀ > 1,000 µM [3]. Therefore, the 4‑chloro substituent on the target compound is predicted to confer NOS inhibitory activity that is absent in both the 6‑methoxy and unsubstituted analogs.
| Evidence Dimension | Neuronal nitric oxide synthase (nNOS) inhibitory activity |
|---|---|
| Target Compound Data | Not directly measured; predicted active based on 4-chloroindazole SAR |
| Comparator Or Baseline | 6-Methoxyindazole: 'almost inactive against all three NOS isoforms' [2]; Parent 1H-indazol-3-ol: nNOS IC₅₀ > 1,000,000 nM [3] |
| Quantified Difference | Qualitative: 4-Cl substitution associated with activity; 6-OMe substitution associated with inactivity |
| Conditions | Recombinant nNOS/iNOS/eNOS enzyme inhibition assays [2]; LPS-stimulated rat striatal nNOS assay [3] |
Why This Matters
A procurement decision to select the 6‑methoxy or unsubstituted analog would forfeit NOS‑related biological activity that is specifically enabled by the 4‑chloro substituent.
- [1] Boulouard M, Schumann-Bard P, Butt-Gueulle S, Lohier JF, Stiebing S, Collot V, Rault S. New hypotheses for the binding mode of 4- and 7-substituted indazoles in the active site of neuronal nitric oxide synthase. Bioorg Med Chem. 2007;15(15):5118-5127. View Source
- [2] Tuynman A, Pérollier C, Frapart Y, Schumann-Bard P, Collot V, Rault S, Boucher JL. Inhibitory effects and spectral interactions of isomeric methoxyindazoles on recombinant nitric oxide synthases. Bioorg Med Chem. 2003;11(22):4787-4794. PMID: 14623174. View Source
- [3] BindingDB Entry BDBM50008990. 1H-Indazol-3-ol (CHEMBL276725). IC₅₀ > 1.00E+6 nM for nNOS inhibition in LPS-stimulated Wistar rat striata. View Source
